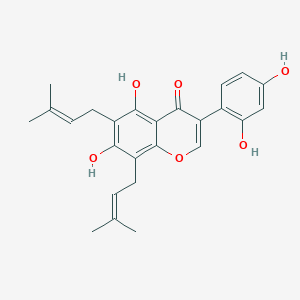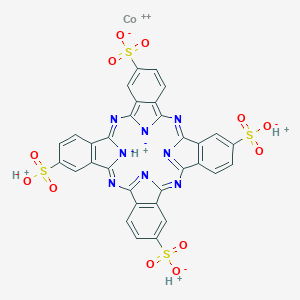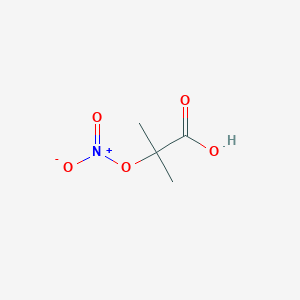
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Vue d'ensemble
Description
“(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol” is a chiral compound. Chiral compounds are molecules that have non-superimposable mirror images. The (1R,2S) notation indicates the configuration of the chiral centers in the molecule . The “R” and “S” labels are used to denote the absolute configuration of the chiral centers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot biosynthesis of (1R,2S,5R)-menthol and (1S,2S,5R)-neomenthol from pulegone was achieved using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase and two menthone dehydrogenases .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction analysis . The (1R,2S) notation in the name of the compound “this compound” provides information about the configuration of the chiral centers in the molecule .Applications De Recherche Scientifique
Chiral Solvating Agent in NMR Spectroscopy
(Alessandra Recchimurzo et al., 2020) studied thiourea derivatives, including (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, as chiral solvating agents for enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. This compound was effective for the differentiation of NMR signals in enantiomeric substrates.
DNA Binding Activity of Chiral Schiff Bases
(Aditi Bora et al., 2021) synthesized chiral Schiff Bases, including derivatives of this compound, to investigate their DNA binding activities. These compounds were effective in binding with calf-thymus DNA, indicating potential biological applications.
Absolute Configuration in Synthesis of Biologically Active Compounds
(D. Prysiazhnuk et al., 2021) explored stereoisomers of this compound in the synthesis of biologically active compounds. The study established the absolute configurations of these compounds, underscoring their relevance in medicinal chemistry.
Ligands for Dopamine Receptors
(F. Claudi et al., 1996) researched derivatives of this compound as ligands for dopamine D1 and D2 receptors. These compounds displayed affinity in the nanomolar range, suggesting potential in neurological research and therapy.
Chiral Catalysis in Organic Synthesis
(M. Choudhary et al., 2015) utilized chiral Cu(II) complexes derived from this compound in aza-Henry reactions for organic synthesis, demonstrating the compound's utility in chiral catalysis.
Anti-Inflammatory Activity
(H. Sheridan et al., 2009) synthesized diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, related to this compound, showing significant anti-inflammatory activity. This suggests potential for new anti-inflammatory agents.
Synthesis of Biologically Active Intermediates
(S. Kozhushkov et al., 2005) focused on synthesizing intermediates related to this compound, indicating its role in the synthesis of biologically active molecules.
Synthesis of Potent Antioxidants and Enzyme Inhibitors
(Venkataramana Lachhi Reddy et al., 2019) synthesized urea/thiourea derivatives of this compound, identifying compounds with significant antioxidant activity and potential as enzyme inhibitors.
Propriétés
IUPAC Name |
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWYGWEVVDLT-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23337-80-6 | |
| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B176712.png)




![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)






![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)
![3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B176749.png)
